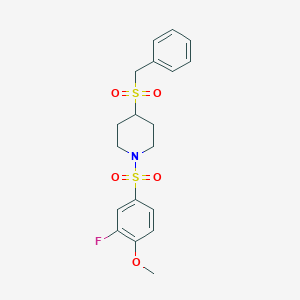

4-(Benzylsulfonyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)piperidine

Description

4-(Benzylsulfonyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)piperidine is a piperidine-based compound featuring dual sulfonyl groups: a benzylsulfonyl moiety at the 4-position and a substituted phenylsulfonyl group (3-fluoro-4-methoxy) at the 1-position. This structure combines aromatic sulfonamide motifs with a piperidine scaffold, a design strategy frequently employed in medicinal chemistry to enhance target binding and metabolic stability .

Properties

IUPAC Name |

4-benzylsulfonyl-1-(3-fluoro-4-methoxyphenyl)sulfonylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FNO5S2/c1-26-19-8-7-17(13-18(19)20)28(24,25)21-11-9-16(10-12-21)27(22,23)14-15-5-3-2-4-6-15/h2-8,13,16H,9-12,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMJGVZKXDXUGSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CC=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FNO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylsulfonyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)piperidine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to first synthesize the 3-fluoro-4-methoxyphenylsulfonyl chloride, which is then reacted with piperidine to form the sulfonyl piperidine intermediate. This intermediate is further reacted with benzylsulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylsulfonyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)piperidine can undergo various chemical reactions, including:

Oxidation: The sulfonyl groups can be further oxidized to form sulfonic acids.

Reduction: The compound can be reduced to remove the sulfonyl groups, yielding simpler piperidine derivatives.

Substitution: The fluoro and methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce piperidine derivatives without the sulfonyl groups.

Scientific Research Applications

4-(Benzylsulfonyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)piperidine has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(Benzylsulfonyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)piperidine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl groups could play a role in these interactions by forming hydrogen bonds or electrostatic interactions with the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Analogues

The compound’s unique dual sulfonyl substitution differentiates it from related piperidine derivatives. Below is a comparative analysis with key analogs:

Pharmacological and Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

- Fluorinated Aromatic Rings: The 3-fluoro-4-methoxy substitution may improve blood-brain barrier penetration compared to non-fluorinated analogs (e.g., Compound 9) .

- Dual Sulfonyl Groups: Likely increases metabolic stability but may reduce solubility compared to mono-sulfonylated derivatives (e.g., Compound 10) .

Key Research Findings and Trends

Impact of Substituents on Activity

- Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): Enhance binding to hydrophobic pockets in target proteins but may reduce bioavailability .

- Polar Groups (e.g., -OH, -OMe) : Improve solubility but may shorten half-life due to increased metabolic susceptibility .

Structural Modifications for Optimization

Biological Activity

4-(Benzylsulfonyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)piperidine is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, mechanisms of action, and biological applications, drawing from diverse research findings.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with both benzylsulfonyl and 3-fluoro-4-methoxyphenylsulfonyl groups. The synthesis typically involves multiple steps, beginning with the preparation of sulfonyl chlorides followed by their reaction with piperidine. The general synthetic route can be summarized as follows:

- Synthesis of 3-Fluoro-4-methoxyphenylsulfonyl chloride : This intermediate is prepared through established sulfonation methods.

- Formation of the piperidine intermediate : The sulfonyl chloride reacts with piperidine under basic conditions.

- Final coupling : The intermediate is then reacted with benzylsulfonyl chloride to yield the target compound.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The sulfonyl groups may facilitate binding through hydrogen bonds or electrostatic interactions, potentially modulating enzyme activity or receptor signaling pathways.

Inhibition Studies

Recent studies have highlighted the compound's potential as an inhibitor of tyrosinase, an enzyme critical in melanin biosynthesis. Tyrosinase inhibitors are valuable in treating hyperpigmentation disorders and melanoma. For instance, related compounds have shown promising results in inhibiting tyrosinase activity, with IC50 values indicating effective inhibition at low concentrations.

| Compound | IC50 (μM) | Notes |

|---|---|---|

| This compound | TBD | Potential inhibitor based on structure |

| 4-(4-Fluorobenzyl)piperazin-1-yl | 0.18 | Competitive inhibitor against AbTYR |

| Kojic Acid | 17.76 | Reference compound for comparison |

Case Studies

In a comparative study, derivatives of piperazine similar to this compound were synthesized and evaluated for their inhibitory effects on Agaricus bisporus tyrosinase (AbTYR). The results demonstrated that certain modifications enhanced inhibitory potency significantly, suggesting that structural variations can lead to improved biological activity.

Research Applications

The compound's unique structural features position it as a candidate for various research applications:

- Medicinal Chemistry : Investigated for its potential as a lead compound in drug development targeting skin pigmentation disorders.

- Biochemical Research : Used to study enzyme kinetics and mechanisms of action related to melanin synthesis.

- Material Science : Explored for its properties in developing new materials with specific functionalities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.